molecular formula C16H20ClNO B15495692 2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride

2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride

Cat. No.: B15495692
M. Wt: 277.79 g/mol
InChI Key: VTDMLPCCXQTGPY-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 2-position and a bulky 2-phenylpropan-2-yl group (-C(CH₃)₂Ph) at the 4-position of the benzene ring, with the aniline nitrogen protonated as a hydrochloride salt. This structural configuration confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-methoxy-4-(2-phenylpropan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-16(2,12-7-5-4-6-8-12)13-9-10-14(17)15(11-13)18-3;/h4-11H,17H2,1-3H3;1H

InChI Key

VTDMLPCCXQTGPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)N)OC.Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Type Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-Methoxy-4-(2-phenylpropan-2-yl)aniline HCl 2-OCH₃, 4-C(CH₃)₂Ph C₁₆H₂₀ClNO 277.79 High lipophilicity; bulky 4-substituent
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline HCl 2-OCH₃, 4-N-methylpiperazinyl C₁₂H₂₀ClN₃O 269.76 Polar piperazinyl group; enhanced solubility
2-Methoxy-4-(methylsulfanyl)aniline HCl 2-OCH₃, 4-SCH₃ C₈H₁₂ClNOS 205.71 Moderate lipophilicity; sulfur-containing
4-(2-Phenylpropan-2-yl)aniline HCl 4-C(CH₃)₂Ph C₁₅H₁₈ClN 247.76 Lacks methoxy; reduced electron-donating effects
2-Methoxy-5-(2-phenylpropan-2-yl)aniline HCl 2-OCH₃, 5-C(CH₃)₂Ph C₁₆H₂₀ClNO 277.79 Regioisomer; altered steric/electronic interactions

Key Observations

Lipophilicity and Steric Effects :

  • The 2-phenylpropan-2-yl group at the 4-position in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar piperazinyl analog (logP ~1.8) .
  • Bulky substituents (e.g., 2-phenylpropan-2-yl) may hinder rotational freedom, impacting binding to biological targets .

Electronic Effects :

  • The methoxy group at position 2 acts as an electron-donating group, increasing electron density on the aromatic ring. This contrasts with sulfur-containing analogs (e.g., 4-methylsulfanyl), where the -SCH₃ group exhibits weaker electron-donating capacity .

Solubility :

  • Piperazinyl derivatives (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline HCl) exhibit higher aqueous solubility due to the basic nitrogen in the piperazine ring, whereas the target compound relies on the hydrochloride salt for solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential steps:

Nitration : Introduction of a nitro group to the aromatic ring under acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) to convert nitro to amine.

Alkylation : Reaction with 2-phenylpropan-2-yl halides in polar aprotic solvents (e.g., DMF) at 60–80°C.

Salt Formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt.
Yield optimization depends on stoichiometric control, temperature during alkylation, and purification via recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₉ClNO).
  • X-ray Crystallography : Single-crystal analysis using SHELXL software resolves 3D structure, including hydrogen bonding between the ammonium group and chloride .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

  • Methodological Answer :

  • Antimicrobial Studies : The phenylpropan-2-yl group enhances lipophilicity, improving membrane penetration in bacterial models .
  • Polymer Chemistry : As a monomer, its aromatic rigidity can improve thermal stability in polyamide synthesis .
  • Enzyme Inhibition : The aniline moiety may act as a pharmacophore in kinase or protease inhibitor design .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurity formation during alkylation steps?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity.
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) before salt formation to remove unreacted intermediates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and IC₅₀ protocols to minimize variability.
  • Structural Verification : Confirm batch purity via HPLC (>98%) and XRD to rule out polymorphic effects.
  • Meta-Analysis : Cross-reference SAR data with substituent electronic profiles (e.g., Hammett constants) to identify outliers .

Q. How do electron-donating/withdrawing groups on the aniline ring influence biological target interactions?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase electron density, enhancing π-π stacking with aromatic residues in enzyme active sites.
  • Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability by reducing oxidative degradation.
  • Case Study : Trifluoromethyl analogs show 3-fold higher binding affinity to serotonin transporters due to hydrophobic interactions .

Q. What computational modeling approaches predict binding affinity with enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor poses; validate with free-energy perturbation (FEP).
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in solvated environments.
  • QSAR Analysis : Develop regression models linking substituent logP values to IC₅₀ data for predictive optimization .

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